7-Deoxypactamycin

Description

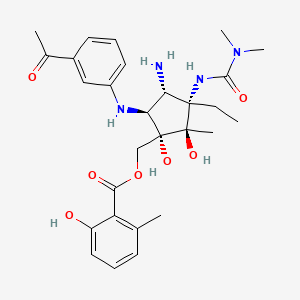

Structure

3D Structure

Properties

CAS No. |

11005-94-0 |

|---|---|

Molecular Formula |

C28H38N4O7 |

Molecular Weight |

542.6 g/mol |

IUPAC Name |

[(1S,2R,3S,4S,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-3-ethyl-1,2-dihydroxy-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate |

InChI |

InChI=1S/C28H38N4O7/c1-7-27(31-25(36)32(5)6)22(29)23(30-19-12-9-11-18(14-19)17(3)33)28(38,26(27,4)37)15-39-24(35)21-16(2)10-8-13-20(21)34/h8-14,22-23,30,34,37-38H,7,15,29H2,1-6H3,(H,31,36)/t22-,23-,26+,27-,28+/m0/s1 |

InChI Key |

ZDHIGMAZJWYGPX-YONDKBSQSA-N |

SMILES |

CCC1(C(C(C(C1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |

Isomeric SMILES |

CC[C@@]1([C@H]([C@@H]([C@@]([C@]1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |

Canonical SMILES |

CCC1(C(C(C(C1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |

Other CAS No. |

104820-96-4 |

Synonyms |

7-deoxypactamycin cranomycin PD 113618 PD-113618 |

Origin of Product |

United States |

Biosynthesis and Pathway Elucidation of 7 Deoxypactamycin

Producing Organisms and Natural Occurrence: Streptomyces pactum and other Streptomyces species

7-Deoxypactamycin (B9597) is a naturally occurring aminocyclitol antibiotic. rsc.orgresearchgate.net It is primarily produced by the soil bacterium Streptomyces pactum. smolecule.comnih.govresearchgate.net This species is a notable source of a variety of bioactive secondary metabolites, including the closely related and more widely known compound, pactamycin (B1678277). rsc.orgnih.govresearchgate.net In addition to S. pactum, other Streptomyces species have been identified as producers of this compound and its analogs. rsc.orgscribd.com For instance, a strain designated Streptomyces sp. a-WM-JG-16.2 has also been shown to produce this compound. researchgate.net The presence of this compound often coincides with that of pactamycin and other related analogs, such as pactamycate (B14706045) and jogyamycin, within the culture broths of these producing organisms. rsc.orgnih.gov

Biosynthetic Gene Cluster Identification and Characterization (e.g., pct cluster, T3PKS)

The biosynthesis of this compound is governed by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). secondarymetabolites.org In Streptomyces pactum, this has been identified as the "pct" cluster. nih.gov The entire pactamycin BGC from S. pactum ATCC 27456 is located within an 86.35 kilobase genetic locus and comprises 53 open reading frames (ORFs). google.com Of these, 26 are considered to form the core cluster directly involved in the biosynthesis of pactamycin and its precursor, this compound. google.com

The pct gene cluster was initially identified using a putative radical S-adenosylmethionine (SAM) methyltransferase gene as a probe, leading to the localization of a 34 kb contiguous DNA sequence in Streptomyces pactum NBRC 13433 containing 24 ORFs. nih.gov The characterization of this cluster has been pivotal in understanding the intricate steps of pactamycin and this compound formation. secondarymetabolites.orgnih.gov The biosynthetic machinery encoded by this cluster includes enzymes responsible for the formation of the compound's three main structural components. nih.gov This includes a type I iterative polyketide synthase (PKS) responsible for the synthesis of one of the aromatic moieties. secondarymetabolites.org

Genetic Organization and Key Open Reading Frames (ORFs)

The genetic organization of the pactamycin biosynthetic gene cluster in S. pactum ATCC 27456 reveals a complex arrangement of genes essential for the production of this compound. google.com The cluster contains 53 open reading frames (ORFs), with a core set of 26 ORFs being directly implicated in the biosynthetic pathway. google.com Key ORFs within the cluster have been identified and their putative functions assigned through bioinformatic analysis and gene inactivation studies. rsc.orggoogle.com

For instance, ptmQ encodes an iterative type I polyketide synthase (PKS) responsible for synthesizing the 6-methylsalicylyl moiety. rsc.org The gene ptmR, which shows homology to ketosynthase III-like proteins, is proposed to catalyze the attachment of this 6-methylsalicylyl group to an intermediate. rsc.org The tailoring steps are also governed by specific ORFs. ptmH, a radical SAM-dependent C-methyltransferase, and ptmD, an O-methyltransferase, are involved in methylation events. rsc.org Furthermore, ptmY, encoding a cytochrome P450 protein, is thought to be responsible for the final hydroxylation step that converts this compound to pactamycin. rsc.org The table below summarizes some of the key genes and their proposed functions in the biosynthesis of this compound and pactamycin.

| Gene | Encoded Protein (Putative Function) | Role in Biosynthesis |

| ptmQ | Iterative Type I Polyketide Synthase | Synthesis of the 6-methylsalicylyl moiety. rsc.org |

| ptmR | KASIII-like protein | Transfer of the 6-methylsalicylyl moiety to the core structure. rsc.org |

| ptmH | Radical SAM-dependent C-methyltransferase | Catalyzes a C-methylation step in the pathway. rsc.org |

| ptmD | O-methyltransferase | Involved in methylation of the urea (B33335) moiety. |

| ptmY | Cytochrome P450 protein | Hydroxylation of this compound to form pactamycin. rsc.org |

| pctL | Glycosyltransferase | Catalyzes N-glycoside formation between 3-aminoacetophenone and UDP-N-acetyl-alpha-D-glucosamine. nih.gov |

| pctV | PLP-dependent enzyme | Catalyzes the transformation of 3-dehydroshikimate into 3-aminobenzoate. secondarymetabolites.org |

Precursor Incorporation and Pathway Stages

The biosynthesis of this compound is a complex process involving the assembly of several distinct precursor units. rsc.orgsecondarymetabolites.orggoogle.com Isotopic labeling studies have provided initial insights into the origins of its carbon skeleton. google.com The pathway can be broadly divided into the formation of its three key structural components: the aminocyclitol core, the dimethylurea moiety, and the two aromatic rings. rsc.orgnih.gov

Aminocyclitol Core Derivation

The central five-membered aminocyclitol ring of this compound is a defining feature of this class of compounds. smolecule.com Early feeding experiments with isotopically labeled precursors suggested that this aminocyclitol moiety is derived from glucose. google.com The biosynthesis of similar aminocyclitol cores in other antibiotics often proceeds through intermediates of the myo-inositol pathway. psu.edu However, the precise enzymatic steps and intermediates leading to the unique cyclopentane (B165970) ring in pactamycin and this compound biosynthesis have been a subject of detailed investigation. secondarymetabolites.org A key step involves the formation of an N-glycoside, catalyzed by the glycosyltransferase PctL, which links 3-aminoacetophenone to UDP-N-acetyl-alpha-D-glucosamine. nih.gov This is followed by a series of transformations that lead to the formation of the cyclopentane ring structure. nih.gov

Methylation Patterns and Origins

Methylation is a critical tailoring step in the biosynthesis of this compound, with methyl groups being added to both the urea moiety and the aminocyclitol core. rsc.org The origins of these methyl groups are from S-adenosyl-L-methionine (SAM), a common methyl group donor in microbial secondary metabolism. rsc.org The pactamycin biosynthetic gene cluster encodes several methyltransferases responsible for these modifications. rsc.org

Specifically, the radical SAM-dependent C-methyltransferase PtmH is believed to catalyze a C-methylation on an early intermediate of the pathway. rsc.org Subsequently, the O-methyltransferase PtmD is proposed to be involved in the methylation of the urea side chain. rsc.org Gene inactivation studies have confirmed the roles of these enzymes; for instance, inactivation of ptmD resulted in the accumulation of N,N-didemethylated analogs of pactamycin and this compound. researchgate.net

Formation of Aromatic Moieties

This compound possesses two distinct aromatic moieties. secondarymetabolites.orgnih.gov One is a 3-aminoacetophenone unit, and the other is a 6-methylsalicylic acid (6-MSA) side chain. rsc.org The biosynthesis of the 3-aminoacetophenone moiety was initially thought to arise from a branch of the shikimate pathway. google.com More recent studies have identified the enzyme PctV, a PLP-dependent enzyme, which catalyzes the conversion of 3-dehydroshikimate into 3-aminobenzoate, a key precursor for this aromatic unit. secondarymetabolites.org

The 6-MSA moiety is synthesized via a polyketide pathway. rsc.org The iterative type I polyketide synthase (PKS) PtmQ is responsible for the assembly of this aromatic ring from acetate (B1210297) units. rsc.org Following its synthesis, the 6-MSA is activated, likely as a CoA thioester, and then transferred to the primary alcohol of an intermediate, jogyamycin, by the KASIII-like protein PtmR to yield this compound. rsc.org

Enzymology of this compound Biosynthesis

The assembly of this compound is a multi-step enzymatic cascade. The process begins with the formation of precursor units and culminates in a series of tailoring events that decorate a central aminocyclopentitol core. Key to this process are several classes of enzymes, including cytochrome P450 monooxygenases, polyketide synthases, and various tailoring enzymes that execute specific chemical transformations.

Polyketide synthases (PKSs) are large, multi-domain enzymes that build complex carbon chains from simple acyl-CoA precursors. acs.orgproteopedia.org The biosynthesis of this compound utilizes PKS machinery to construct its aromatic side chains. Current time information in Da Nang, VN.

The 6-methylsalicylic acid (6-MSA) moiety is assembled by an iterative type I polyketide synthase known as PtmQ. nih.govresearchgate.net This enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to build the polyketide chain, which is then cyclized and aromatized to form 6-MSA.

Furthermore, a set of discrete, or standalone, type II PKS-like proteins are involved in the formation of the 3-aminoacetophenone (3AAP) unit from the precursor 3-aminobenzoic acid (3ABA). oregonstate.edu This process involves:

PtmS : An AMP-forming acyl-CoA synthetase.

PtmI : An acyl carrier protein (ACP).

PtmK : A β-ketoacyl-ACP synthase. oregonstate.edu

These enzymes work in concert to produce a 3-[3-aminophenyl]3-oxopropionyl-ACP intermediate, a key step in forming one of the aromatic decorations of the pactamycin scaffold. nih.gov

A variety of tailoring enzymes are responsible for the specific chemical features of the this compound molecule. These enzymes perform critical modifications, including methylations, glycosylations, and the attachment of side chains. Gene inactivation studies have been instrumental in elucidating the functions of these enzymes. nih.govresearchgate.net

PtmD : This S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase is responsible for the N-methylation of the urea moiety. researchgate.net Its inactivation leads to the accumulation of N,N-didemethylpactamycin and N,N-didemethyl-7-deoxypactamycin. researchgate.net PtmD specifically catalyzes the N-methylation of the intermediate TM-102 to yield jogyamycin. nih.govnih.gov

PtmH : A radical SAM-dependent C-methyltransferase, PtmH catalyzes C-methylation on the cyclopentitol core. researchgate.net Disruption of the ptmH gene results in the production of analogues lacking this methyl group, such as 7-demethyl-7-deoxypactamycin (TM-026). researchgate.net It is believed to convert the intermediate TM-101 into TM-102. nih.govrsc.org

PtmR : Identified as a β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) III-like protein, PtmR has a unique acyltransferase function. researchgate.netacs.org It catalyzes the direct transfer of the 6-methylsalicylyl group from the PKS PtmQ to the primary hydroxyl group of the jogyamycin core, resulting in the formation of this compound. nih.govnih.govresearchgate.net

PctV (PtmT) : This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is an aminotransferase-aromatase that transforms 3-dehydroshikimate, a shikimate pathway intermediate, into 3-aminobenzoic acid (3ABA), the starter unit for the 3-aminoacetophenone moiety. nih.govproteopedia.orgacs.org

PctU : An adenylation enzyme, PctU activates 3-aminobenzoic acid (3ABA) by converting it to 3ABA-AMP and then ligates it to the acyl carrier protein PctK. nih.govresearchgate.net This activation is a crucial first step for its incorporation into the biosynthetic pathway.

PctL : This enzyme is a glycosyltransferase that acts upon the ACP-bound starter unit. nih.govnih.gov PctL transfers an N-acetyl-D-glucosamine (GlcNAc) sugar from UDP-GlcNAc to the 3ABA-PctK complex, forming a glycosylated intermediate that is essential for the subsequent formation of the aminocyclitol ring. nih.govresearchgate.netresearchgate.net

PctC : PctC is a PLP-dependent aminotransferase. u-tokyo.ac.jp It is involved in the first post-glycosylation modification of the sugar intermediate, a critical step in the pathway leading to the formation of the core aminocyclopentitol structure. acs.orgu-tokyo.ac.jp

Table 1: Key Tailoring Enzymes in this compound Biosynthesis

| Enzyme | Class | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| PtmY | Cytochrome P450 Monooxygenase | C-7 Hydroxylation | This compound | Pactamycin |

| PtmQ | Iterative Type I PKS | Synthesis of 6-MSA side chain | Acetyl-CoA, Malonyl-CoA | 6-Methylsalicylic acid (6-MSA) |

| PtmD | N-methyltransferase | N-methylation of urea moiety | TM-102 | Jogyamycin |

| PtmH | C-methyltransferase | C-methylation of cyclopentitol core | TM-101 | TM-102 |

| PtmR | KAS III-like Acyltransferase | Attachment of 6-MSA to core | Jogyamycin, 6-MSA-PtmQ | This compound |

| PctV (PtmT) | PLP-dependent Aminotransferase | Formation of 3ABA starter unit | 3-Dehydroshikimate | 3-Aminobenzoic acid (3ABA) |

| PctU | Adenylation Enzyme | Activation and ligation of 3ABA | 3-Aminobenzoic acid (3ABA), PctK | 3ABA-PctK |

| PctL | Glycosyltransferase | Glycosylation of ACP-bound 3ABA | 3ABA-PctK, UDP-GlcNAc | GlcNAc-3ABA-PctK |

| PctC | PLP-dependent Aminotransferase | Post-glycosylation modification | Glycosylated sugar intermediate | Modified sugar intermediate |

Biosynthetic Relationship to Pactamycin and Other Analogues

This compound is a central intermediate in the biosynthesis of pactamycin and is closely related to several other natural analogues. Current time information in Da Nang, VN.researchgate.net Its primary relationship is that of a direct precursor to pactamycin. nih.gov The sole structural difference between the two compounds is a hydroxyl group at the C-7 position of the aminocyclopentitol core, which is present in pactamycin but absent in this compound. researchgate.net This final biosynthetic step is catalyzed by the cytochrome P450 monooxygenase, PtmY, which hydroxylates this compound to yield the final product, pactamycin. nih.govnih.gov

The biosynthetic pathway also illuminates the relationship of this compound to other analogues, which are often intermediates that accumulate in mutant strains where specific tailoring enzymes have been inactivated:

Jogyamycin (de-6MSA-7-deoxypactamycin) : This compound is the immediate precursor to this compound. nih.govresearchgate.net It possesses the fully formed and methylated aminocyclopentitol core but lacks the 6-methylsalicylic acid side chain. The enzyme PtmR catalyzes the attachment of this side chain to jogyamycin to form this compound. nih.gov

N,N-didemethyl-7-deoxypactamycin : This analogue is produced by mutants lacking a functional PtmD enzyme. researchgate.net It is identical to this compound except for the absence of the two N-methyl groups on the urea moiety.

7-demethyl-7-deoxypactamycin (TM-026) : Accumulates in mutants with an inactive PtmH enzyme. researchgate.net This compound lacks the C-methyl group on the cyclopentitol ring that is normally added by PtmH.

TM-101 and TM-102 : These are earlier-stage intermediates in the pathway. nih.govresearchgate.net TM-101 is the substrate for the C-methyltransferase PtmH, which converts it to TM-102. nih.gov TM-102 is then N-methylated by PtmD to form jogyamycin. These intermediates lack both the 6-MSA side chain and some or all of the methyl group modifications.

This network of related molecules, elucidated through genetic and biochemical studies, provides a clear picture of the stepwise assembly and tailoring process that culminates in this compound and, ultimately, pactamycin.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pactamycin |

| 6-Methylsalicylic acid (6-MSA) |

| 3-Aminoacetophenone (3AAP) |

| 3-Aminobenzoic acid (3ABA) |

| N,N-didemethylpactamycin |

| N,N-didemethyl-7-deoxypactamycin |

| de-6MSA-7-demethyl-7-deoxypactamycin (TM-025) |

| 7-demethyl-7-deoxypactamycin (TM-026) |

| Jogyamycin (de-6MSA-7-deoxypactamycin) |

| TM-101 |

| TM-102 |

| GlcNAc-3AAP |

| Acetyl-CoA |

| Malonyl-CoA |

| 3-Dehydroshikimate |

Synthetic Strategies and Structural Modifications

Chemical Synthesis Approaches for 7-Deoxypactamycin (B9597) and its Core Structures

The central challenge in synthesizing this compound lies in the construction of its highly substituted five-membered ring. Researchers have devised several multi-step strategies to assemble this core framework.

One successful approach begins with a symmetric cyclohexadiene derivative. researchgate.net This strategy features key steps such as:

Rhodium-mediated catalytic desymmetrization via aziridination to introduce the first nitrogen functionality. researchgate.net

A regioselective ring-opening of the resulting aziridine. researchgate.net

Ring-contraction of the six-membered ring to the desired five-membered cyclopentane (B165970) core, often achieved through ozonolysis followed by an intramolecular aldol (B89426) reaction. researchgate.netresearchgate.net

An alternative strategy employs an organocatalytic asymmetric aziridination of 2-cyclopentene-1-one as a starting point. nih.govacs.org This is followed by a regio- and diastereoselective 1,3-dipolar cycloaddition and a rhodium-catalyzed C-H amination reaction to build the core structure with its five contiguous stereocenters. nih.govfigshare.comacs.org Other methods have utilized ring-closing metathesis and aldol coupling, starting from an l-threonine-derived compound, to create the cyclopentane framework. researchgate.net

Achieving the correct three-dimensional arrangement of the functional groups on the cyclopentane core is critical. The synthetic strategies developed for pactamycin (B1678277) and its core rely heavily on stereoselective reactions to set the five contiguous stereocenters accurately. nih.govfigshare.com

Key stereoselective transformations include:

Organocatalytic Asymmetric Aziridination : This method is used to enantioselectively install the initial amine group on the cyclopentene (B43876) ring. nih.govacs.org

Substrate-Controlled Reactions : In many synthetic routes, the stereochemistry of existing centers on the ring dictates the stereochemical outcome of subsequent reactions, such as stereoselective epoxidation. researchgate.net

Stereospecific Rearrangements : The Curtius rearrangement has been employed for the stereospecific incorporation of an amine group on a tetrasubstituted carbon atom. researchgate.net

Stereoselective Dihydroxylation and Methylation : To construct sequential tetrasubstituted carbons with the correct orientation, stereoselective dihydroxylation followed by methylation has been utilized. researchgate.net

These precise transformations are essential to navigate the complex stereochemical landscape of the pactamycin core structure. researchgate.netnih.gov

Biosynthetic Engineering for this compound Analogues

Biosynthetic engineering offers a powerful alternative to total synthesis for generating novel analogues of complex natural products. nih.gov By manipulating the genetic blueprint of the producing organism, Streptomyces pactum, researchers can create mutant strains that produce modified versions of the parent compound, often with improved properties. nih.govresearchgate.net This approach has been successfully used to create analogues of pactamycin with potent antimalarial activity and lower toxicity than the original molecule. researchgate.net

A significant achievement in the biosynthetic engineering of pactamycin was the creation of two novel analogues, TM-025 and TM-026. nih.govplos.org These compounds were generated by inactivating the ptmH gene in Streptomyces pactum. nih.gov The ptmH gene encodes a radical SAM-dependent protein involved in the biosynthetic pathway. nih.gov

The resulting mutant strain produces:

TM-025 (de-6MSA-7-demethyl-7-deoxypactamycin) nih.govplos.org

TM-026 (7-demethyl-7-deoxypactamycin) nih.govplos.org

These engineered analogues exhibit several advantageous properties compared to pactamycin. They are chemically more stable and are produced in 10- to 20-fold higher yields. nih.gov Crucially, they show potent antimalarial activity while having no significant antibacterial activity and reduced cytotoxicity against human cell lines. nih.govplos.org Further mutasynthetic strategies have been used to create fluorinated versions of TM-025 and TM-026, which retain strong antimalarial activity. nih.govinformahealthcare.com

Table 1: Comparison of Biosynthetically Engineered Pactamycin Analogues

| Compound | Full Chemical Name | Key Structural Difference from Pactamycin | Reference |

|---|---|---|---|

| TM-025 | de-6MSA-7-demethyl-7-deoxypactamycin | Lacks the 6-methylsalicylyl (6-MSA) group and the C7-methyl and C7-hydroxyl groups. | nih.govplos.org |

| TM-026 | 7-demethyl-7-deoxypactamycin | Lacks the C7-methyl and C7-hydroxyl groups. | nih.govplos.org |

The production of pactamycin in S. pactum is controlled by a large biosynthetic gene cluster. google.com Understanding and manipulating this cluster is key to generating novel analogues. illinois.edu The pactamycin gene cluster contains numerous genes, including pathway-specific regulatory genes that control the expression of the entire cluster. nih.gov

Key findings from genetic manipulation studies include:

Pathway-Specific Regulators : Two genes, ptmE and ptmF, have been identified as essential pathway-specific positive regulators. researchgate.netnih.gov Inactivating either of these genes completely abolishes pactamycin production. nih.gov

Global Regulation : Pactamycin biosynthesis is sensitive to the concentration of inorganic phosphate, a common feature in the regulation of secondary metabolism in Streptomyces. researchgate.netnih.gov This regulation is mediated by a global two-component system, PhoR-PhoP. nih.gov

Precursor Biosynthesis : Genetic studies have helped to clarify the biosynthetic pathways of the molecular precursors, such as the 3-aminobenzoic acid moiety. nih.gov

These genetic insights provide a toolbox for rationally engineering the biosynthetic pathway to produce a wider variety of pactamycin analogues. google.comoregonstate.edu

Semisynthetic Approaches and Chemical Derivatization

Semisynthesis combines the strengths of natural product fermentation and chemical modification. This approach starts with a natural product scaffold, like pactamycin or one of its biosynthetically produced analogues, which is then chemically modified in the laboratory to create new derivatives. google.comnih.gov This can be a more efficient way to generate diverse analogues than total synthesis, especially for complex molecules. nih.govnih.gov

Structure-activity relationship studies have guided the semisynthetic modification of pactamycin. researchgate.net For instance, the natural product jogyamycin, which is a de-6-methylsalicylyl-7-deoxypactamycin, shows greater potency against trypanosomes and less toxicity than pactamycin, highlighting the 6-methylsalicylic acid (6-MSA) moiety as a key site for modification. researchgate.net

One successful semisynthetic strategy involves tethering basic amino acids, such as lysine (B10760008), ornithine, and histidine, to the primary amino group of the aminocyclitol ring of pactamycin via an amide bond. mdpi.com These modifications resulted in new derivatives that maintained antimicrobial activity but showed reduced toxicity compared to the parent molecule. mdpi.com This approach demonstrates the potential of semisynthesis to fine-tune the biological profile of the this compound scaffold, potentially leading to the development of new therapeutic agents. nih.govmdpi.com

Molecular and Cellular Mechanisms of Action

Ribosomal Target Interaction

The mechanism of action for 7-deoxypactamycin (B9597) and its analogs is primarily centered on their interaction with the ribosome, the cellular machinery responsible for protein synthesis. smolecule.com This interaction ultimately disrupts the normal process of translation.

Crystallographic studies have been instrumental in elucidating the binding behavior of pactamycin (B1678277) and its derivatives. scispace.com Research using the 30S ribosomal subunit from the bacterium Thermus thermophilus has shown that these compounds target the small ribosomal subunit. nih.govresearchgate.net Specifically, analogs of pactamycin have been crystallized in complex with the T. thermophilus 30S subunit, providing a detailed view of their binding site. nih.gov The 16S ribosomal RNA (rRNA), a major component of the 30S subunit, is crucial for this interaction and plays a key role in both subunit association and maintaining translational accuracy. umd.edu The biogenesis of the 30S subunit is a complex process involving the folding of pre-16S rRNA and its processing by various factors. nih.gov

The binding site for pactamycin and its analogs has been precisely located on the small ribosomal subunit. nih.gov Structural and biochemical data confirm that these antibiotics bind to a universally conserved region of the 16S rRNA within what is known as the ribosomal E-site (exit site). nih.govresearchgate.net The E-site is the location typically occupied by deacylated tRNA as it exits the ribosome after donating its amino acid to the growing polypeptide chain. umd.edu By occupying the E-site on the 30S subunit, pactamycin and its derivatives directly interfere with the space needed for the tRNA to reside. nih.govresearchgate.net Crystal structures reveal that the binding of a pactamycin analog induces a displacement of the nucleic acid template that would normally be bound at the E-site. nih.gov

The binding of this compound analogs at the ribosomal E-site has significant functional consequences for protein synthesis. scispace.com By occupying this critical location, the antibiotic physically obstructs the movement of the mRNA-tRNA complex during the elongation phase of translation. scispace.com This interference prevents the translocation of the P-site tRNA into the E-site, effectively halting the progression of the ribosome along the mRNA template. nih.govresearchgate.net This mechanism of blocking translocation is the basis for the inhibition of protein synthesis. scispace.com

Interestingly, some biosynthetically engineered analogs, such as 7-demethyl-7-deoxypactamycin (TM-026), exhibit a different profile. nih.gov In cell-based assays with head and neck squamous cell carcinoma (HNSCC) cell lines, these specific analogs did not inhibit the synthesis of new proteins, a notable deviation from the action of the parent compound, pactamycin. nih.govplos.org This suggests that while they share a common structural scaffold, modifications can alter their primary cellular impact.

Table 1: Summary of Ribosomal Interaction of Pactamycin Analogs

| Mechanism Aspect | Finding | Organism/System | References |

|---|---|---|---|

| Binding Target | Small (30S) ribosomal subunit | Thermus thermophilus | nih.gov, researchgate.net |

| Specific Binding Site | E-site of the 16S rRNA | Thermus thermophilus | nih.gov, scispace.com, researchgate.net |

| Molecular Impact | Prevents translocation of P-site tRNA to the E-site | Thermus thermophilus | nih.gov, researchgate.net |

| Functional Outcome | Inhibition of protein synthesis | General | smolecule.com, scispace.com |

| Analog-Specific Effect | 7-demethyl-7-deoxypactamycin does not inhibit nascent protein synthesis in HNSCC cells. | Human Cell Lines | nih.gov, plos.org |

Cellular Pharmacodynamics in Model Systems

Beyond the ribosome, this compound analogs exert significant effects on cellular processes, particularly those related to cell division and growth.

Studies on novel pactamycin analogs, including de-6MSA-7-demethyl-7-deoxypactamycin (TM-025) and 7-demethyl-7-deoxypactamycin (TM-026), have revealed a profound impact on cell cycle regulation. nih.govnih.gov In human head and neck squamous cell carcinoma (HNSCC) cell lines, treatment with these analogs leads to a significant arrest of the cell cycle in the S-phase. nih.govnih.gov The S-phase is the period of the cell cycle when DNA replication occurs. genome.jp This S-phase arrest results in a decreased number of cells progressing into the G2/M phases. nih.govnih.gov

The mechanism underlying this cell cycle modulation involves the activation of key regulatory proteins. nih.gov The pactamycin analogs were shown to induce the expression of the tumor suppressor protein p53 and its downstream targets, such as p21Cip1/WAF1 and p27kip21, which are known inhibitors of cell cycle progression. nih.govresearchgate.net Further experiments confirmed that the S-phase arrest was dependent on p53, as chemically inhibiting p53 reduced the percentage of cells accumulating in the S-phase. nih.govnih.gov This indicates that these compounds can trigger a p53-dependent checkpoint that halts cell cycle progression. nih.govresearchgate.net

The induction of cell cycle arrest by this compound analogs directly translates to an inhibition of cell proliferation. plos.org In HNSCC cell lines SCC25 and SCC104, both TM-025 and TM-026 demonstrated potent growth-inhibitory effects. plos.orgnih.gov The inhibition of proliferation was observed to be dose-dependent. nih.govresearchgate.net

To quantify this effect, researchers measured the expression of Ki67, a nuclear protein marker for cell proliferation. nih.gov Following a 48-hour treatment with the pactamycin analogs, a significant, dose-dependent decrease in the percentage of Ki67-positive cells was observed in both SCC25 and SCC104 cell lines. researchgate.net At a concentration of 50 nM, both TM-025 and TM-026 inhibited cell proliferation by 80-90%. researchgate.net These findings confirm that the analogs effectively suppress the growth of these cancer cell lines. nih.gov

Table 2: Cellular Effects of this compound Analogs in HNSCC Cell Lines

| Cell Line | Analog | Effect | Mechanism | References |

|---|---|---|---|---|

| SCC25 | TM-025 / TM-026 | Dose-dependent inhibition of proliferation | Induces S-phase cell cycle arrest via a p53-dependent pathway. | nih.gov, nih.gov, researchgate.net |

| SCC104 | TM-025 / TM-026 | Dose-dependent inhibition of proliferation | Induces S-phase cell cycle arrest via a p53-dependent pathway. | nih.gov, nih.gov, researchgate.net |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 7-demethyl-7-deoxypactamycin (TM-026) |

| de-6MSA-7-demethyl-7-deoxypactamycin (TM-025) |

| Pactamycin |

| p21Cip1/WAF1 |

| p27kip21 |

Molecular Mechanisms of Cellular Effects (e.g., p53 pathway, cell cycle regulatory proteins)

Research into biosynthetically engineered analogs of pactamycin, which are structurally related to this compound, has provided significant insights into its molecular mechanisms of action. Studies on compounds such as 7-demethyl-7-deoxypactamycin (TM-026) and de-6MSA-7-demethyl-7-deoxypactamycin (TM-025) in human head and neck squamous cell carcinoma (HNSCC) cell lines have elucidated a distinct mechanism that diverges from the parent compound, pactamycin. plos.orgnih.gov

These analogs inhibit cell proliferation and induce a mild senescence. plos.orgnih.govnih.gov A key cellular event triggered by these compounds is the arrest of the cell cycle at the S-phase, leading to a reduced accumulation of cells in the G2/M phase. plos.orgnih.gov This effect is orchestrated through the modulation of several key cell cycle regulatory proteins. plos.org

A central component of this mechanism is the activation of the tumor suppressor protein p53. plos.orgnih.gov The pactamycin analogs have been shown to induce the expression of p53 and its critical downstream target, p21Cip1/WAF1. plos.orgnih.govresearchgate.net The induction of p53, p21Cip1/WAF1, and another inhibitor, p27kip21, are recognized as hallmarks of cells undergoing senescence and cell cycle arrest. plos.orgnih.govresearchgate.net The direct role of the p53 pathway was confirmed in experiments where the specific inhibition of p53 with pifithrin-α led to a reduction in the percentage of cells arrested in the S-phase. plos.orgnih.gov

Further investigation at the molecular level revealed a cascade of changes in other cell cycle regulators. The pactamycin analogs induce the expression of p19, cyclin E, total Cdc2 (also known as Cdk1), and the phosphatase Cdc25C. plos.orgnih.gov Concurrently, they significantly increase the phosphorylation of Cdc2 at the Tyr15 residue, an event that renders the Cdc2 kinase inactive and thus halts cell cycle progression into mitosis. plos.orgnih.gov Additionally, a mild, dose-dependent decrease in cyclin D1 expression was observed, while the levels of cyclin B, Cdk2, and Cdk4 remained largely unaffected. plos.orgnih.govnih.gov

Table 1: Effect of this compound Analogs on Cell Cycle Regulatory Proteins

| Protein | Effect | Role in Cell Cycle |

|---|---|---|

| p53 | Induced | Master regulator, tumor suppressor, activates downstream targets for cell cycle arrest and senescence. plos.orgnih.gov |

| p21Cip1/WAF1 | Induced | Downstream target of p53, Cdk inhibitor, hinders cell cycle progression. plos.orgresearchgate.net |

| p27kip21 | Induced | Cdk inhibitor, known to arrest cell cycle progression. plos.orgnih.gov |

| p19 | Induced | Tumor suppressor protein involved in cell cycle regulation. plos.orgnih.gov |

| Cyclin D1 | Mildly Reduced | Promotes G1/S phase transition. plos.orgnih.gov |

| Cyclin E | Moderately Induced | Triggers S phase. plos.orgnih.gov |

| Cyclin B | No significant change | Regulates M phase (mitosis). plos.orgnih.gov |

| Cdk2/Cdk4 | No significant change | Kinases that partner with cyclins to drive cell cycle progression. plos.orgnih.gov |

| Cdc2 (Cdk1) | Induced (total) | Key kinase for entry into mitosis. plos.orgnih.gov |

| Phospho-Cdc2 (Tyr15) | Upregulated | Inactive form of Cdc2, leading to cell cycle arrest. plos.orgnih.gov |

| Cdc25C | Induced | Phosphatase that activates Cdc2; its induction alongside Cdc2 phosphorylation suggests a complex regulatory feedback. plos.orgnih.gov |

Structure Activity Relationships Sars and Analog Development

Impact of C7-Hydroxyl Group Removal on Biological Activity

A significant modification in the pactamycin (B1678277) scaffold is the removal of the hydroxyl group at the C7 position, yielding 7-deoxypactamycin (B9597) (also known as cranomycin). nsf.govnih.gov This seemingly minor alteration has a profound impact on the molecule's biological profile. Studies have consistently shown that this compound exhibits superior or enhanced biological activities compared to its parent compound, pactamycin. rsc.orgnih.gov

Notably, the removal of the C7-hydroxyl group significantly boosts the antiprotozoal and cytotoxic activity of this compound when compared to pactamycin. researchgate.net For instance, this compound and another natural analog, jogyamycin, have demonstrated increased antiprotozoal activity relative to pactamycin. nih.gov The enhanced potency suggests that the C7-hydroxyl group may not be essential for target binding and, in fact, its absence could be beneficial for certain biological activities. This has spurred considerable interest in developing synthetic strategies to access analogs lacking this functionality to further probe SAR. researchgate.net

Table 1: Comparative Activity of Pactamycin and this compound

| Compound | Key Structural Difference | Impact on Biological Activity |

|---|---|---|

| Pactamycin | Contains a C7-hydroxyl group | Potent, but broadly cytotoxic |

| This compound | Lacks the C7-hydroxyl group | Superior antiprotozoal and cytotoxic activity compared to pactamycin rsc.orgresearchgate.net |

Role of the 6-Methylsalicylic Acid (MSA) Moiety

The 6-methylsalicylic acid (MSA) moiety is a prominent feature of the pactamycin structure, contributing to its ability to mimic an RNA dinucleotide and interact with the ribosome. unc.edu However, SAR studies have revealed that this group is not strictly essential for biological activity. An important biosynthetic precursor, de-6-methylsalicylyl (MSA)-pactamycin, which lacks the MSA ring, displays antibacterial and antitumor activity equivalent to that of pactamycin. nih.gov This finding suggests that the MSA moiety is not critical for cell toxicity. nih.gov

Further investigations have shown that while the MSA moiety may not be required for bioactivity, its presence or absence can influence selectivity. nih.gov For example, the natural analog jogyamycin, which lacks both the 6-MSA and the C7-hydroxyl groups, shows increased cytotoxic activity against MRC-5 embryonic cells when compared to this compound. researchgate.net This indicates that while not essential for raw activity, the MSA group may serve as a "handle" for designing analogs with modulated selectivity. nih.gov

Crystal structure analysis of de-6-MSA-pactamycin bound to the 30S ribosomal subunit shows that it occupies the same binding site as pactamycin. nih.govresearchgate.net The absence of the MSA moiety leads to a smaller displacement of the 3' end of the 16S rRNA compared to pactamycin. nih.gov This structural insight provides a basis for the rational design of new analogs where the MSA group is replaced or modified.

Contributions of Other Functional Groups (e.g., C2-amino, dimethylurea, aniline (B41778) moiety)

Beyond the C7-hydroxyl and MSA groups, other functionalities on the pactamycin scaffold play critical roles in its biological activity.

C2-amino group: The free primary amino group at the C2 position is crucial. Its modification, as seen in pactamycate (B14706045) where it is part of an oxazolidinone ring, leads to a significant reduction in activity. nih.gov This highlights the importance of the free C2-amino group for potent biological effects. nih.gov However, tethering basic amino acids like lysine (B10760008), ornithine, and histidine to this primary amino group has been shown to maintain antimicrobial activity while reducing toxicity compared to the parent molecule. mdpi.com

Dimethylurea moiety: This group, located at the C1 position, is also vital for activity. Modifications to the urea (B33335) moiety generally result in a loss or decrease in antibacterial, cytotoxic, and antimalarial activities. rsc.orgnih.gov SAR studies involving the synthesis of various ureas at this position showed that while smaller nitrogen nucleophiles maintained some antimalarial activity, any significant steric bulk led to a loss of function. nih.gov

Aniline moiety: The 3-aminoacetophenone (aniline) moiety is another key component for biological activity. Replacement of this group with different aniline derivatives has been shown to affect cytotoxicity and antimalarial activity. rsc.orgnih.gov Interestingly, replacing the acetyl group in the aniline moiety of de-6-MSA-pactamycin with fluorine or a trifluoromethyl group results in potent in vitro antimalarial activity. nih.gov This suggests that this part of the molecule is amenable to modification to fine-tune its biological properties. nih.gov

Comparative SAR Studies with Naturally Occurring Analogues (e.g., Pactamycate, Jogyamycin, 8''-Hydroxypactamycin)

Nature has provided a small collection of pactamycin analogs that offer valuable insights into the SAR of this chemical class.

Pactamycate: This analog features a spiro-fused oxazolidinone, which incorporates the C2-amino and C7-hydroxyl groups. nsf.gov Pactamycate is significantly less active than pactamycin against bacteria, Plasmodium falciparum, and several cancer cell lines. rsc.orgnih.gov This dramatic drop in activity underscores the importance of a free C2-amino group for potent biological function. nih.gov

Jogyamycin: Jogyamycin lacks both the 6-methylsalicylate and the C7-hydroxyl moieties. nsf.gov It has been reported to have better antitrypanosomal activity than pactamycin. nih.gov However, it also shows increased cytotoxicity against certain cell lines compared to this compound, highlighting the complex interplay of the different functional groups in determining both potency and selectivity. researchgate.netnih.gov

8''-Hydroxypactamycin: This analog, along with this compound, was isolated from a Streptomyces species. nih.govresearchgate.net The introduction of a hydroxyl group on the aniline moiety represents another point of natural variation, providing further clues for synthetic modification efforts.

Table 2: Biological Activity of Naturally Occurring Pactamycin Analogues

| Analogue | Key Structural Features | Relative Biological Activity |

|---|---|---|

| Pactamycate | C2-amino and C7-hydroxyl form an oxazolidinone ring | Significantly less active than pactamycin rsc.orgnih.gov |

| Jogyamycin | Lacks both the 6-MSA and C7-hydroxyl groups | Better antitrypanosomal activity than pactamycin; increased cytotoxicity compared to this compound nih.govresearchgate.net |

| 8''-Hydroxypactamycin | Hydroxyl group on the aniline moiety | Natural variant with altered substitution nih.gov |

Biological Activities and Efficacy Studies in Non Clinical Models

Antimicrobial Activity Studies (in vitro)

Antibacterial Spectrum and Potency

7-Deoxypactamycin (B9597) has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov While it also exhibits activity against Gram-negative bacteria, its potency is generally more pronounced against Gram-positive strains. nih.govresearchgate.net The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration that prevents visible bacterial growth. idstewardship.comnih.gov

Antiprotozoal Activity (e.g.,Plasmodium falciparum)

This compound exhibits potent antiprotozoal activity, especially against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net Studies have shown that it is active against both drug-susceptible and drug-resistant strains of P. falciparum in low nanomolar concentrations. nih.govresearchgate.net

In comparative studies, this compound was found to be significantly more active than its parent compound, pactamycin (B1678277). researchgate.net Specifically, against the K1 drug-resistant strain of P. falciparum, this compound displayed an IC₅₀ value of 0.4 nM, indicating very high potency. nih.gov The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of the target, in this case, the parasite. Another analog, de-6MSA-7-deoxypactamycin, also showed potent antiplasmodial activity with an IC₅₀ of 1.5 nM against the K1 strain. nih.gov The selectivity of this compound for the parasite over human cells is also a critical factor. Its selectivity index (SI), which is the ratio of its cytotoxicity against a human cell line (MRC-5) to its antiplasmodial activity, was determined to be 70. researchgate.net

Cellular Antiproliferative Effects (in vitro, non-clinical cancer cell lines)

Growth Inhibition Studies

This compound and its analogs have been investigated for their ability to inhibit the growth of various cancer cell lines. The growth inhibitory effects are typically quantified by the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth. nih.gov

A related analog, 7-demethyl-7-deoxypactamycin (TM-026), has been studied in human head and neck squamous cell carcinoma (HNSCC) cell lines, SCC25 and SCC104. plos.orgnih.gov This compound demonstrated a dose- and time-dependent growth inhibitory effect on these cell lines. plos.org For instance, the IC₅₀ values for TM-026 in SCC25 and SCC104 cell lines after 48 hours of treatment were determined, showcasing its antiproliferative potential. plos.org Another analog, de-6MSA-7-demethyl-7-deoxypactamycin (TM-025), also exhibited similar growth-inhibitory properties in these cell lines. plos.org

The table below summarizes the growth inhibition data for these pactamycin analogs in HNSCC cell lines.

| Compound | Cell Line | Incubation Time (h) | GI₅₀ (nM) |

| TM-026 | SCC25 | 48 | Not explicitly stated, but dose-dependent reduction in viability observed |

| TM-026 | SCC104 | 48 | Not explicitly stated, but dose-dependent reduction in viability observed |

| TM-025 | SCC25 | 48 | Not explicitly stated, but dose-dependent reduction in viability observed |

| TM-025 | SCC104 | 48 | Not explicitly stated, but dose-dependent reduction in viability observed |

Data derived from dose-response curves showing significant reduction in cell viability. plos.org

Induction of Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage and oncogene activation. wikipedia.org It is characterized by specific markers, such as senescence-associated β-galactosidase (SA-β-gal) activity. researchgate.net

Studies on pactamycin analogs, specifically TM-025 and TM-026, have shown that they can induce a mild state of senescence in HNSCC cell lines (SCC25 and SCC104). plos.orgnih.gov This was observed through SA-β-gal staining after treating the cells with the compounds. researchgate.net The induction of senescence was further supported by the upregulation of key regulatory proteins involved in cell cycle arrest and senescence, such as p53, p21Cip1/WAF1, and p27kip21. plos.orgresearchgate.net The activation of the p53 pathway appears to play a role in the senescence induced by these analogs. plos.org

Selectivity Studies in Cellular Models (e.g., differential effects on bacterial vs. mammalian ribosomes)

The therapeutic potential of ribosome-targeting antibiotics often depends on their ability to selectively inhibit bacterial or protozoal ribosomes over their mammalian counterparts. researchgate.netnih.gov This selectivity is crucial for minimizing host toxicity. researchgate.net While pactamycin itself shows universal ribosome specificity, some of its analogs, including those related to this compound, exhibit a degree of selectivity. researchgate.netnih.gov

Structural studies have provided insights into the basis of this selectivity. The binding of pactamycin and its analogs occurs near the E-site of the 30S ribosomal subunit. nih.gov A key interaction involves a hydrogen bond between the C7-hydroxyl group of pactamycin and the N4 of base C795 of the ribosome. nih.gov In this compound and its derivative, de-6-MSA-7-deoxypactamycin, this C7-hydroxyl group is absent. researchgate.netnih.gov The loss of this hydrogen bond is thought to be sufficient to reduce the binding affinity of these analogs to the mammalian ribosome, thereby lowering their cytotoxicity in mammalian cells by 10- to 30-fold. researchgate.netnih.gov This structural difference likely contributes to the improved selectivity profile of these deoxypactamycin analogs, making them more effective as antiprotozoal agents with reduced host toxicity. researchgate.netnih.gov

Future Research Directions and Research Tool Applications

7-Deoxypactamycin (B9597) as a Molecular Probe for Ribosomal Function

The primary mechanism of action for the pactamycin (B1678277) class of compounds is the inhibition of protein synthesis. nih.govmdpi.com Pactamycin itself has been utilized as a molecular probe to investigate the intricacies of ribosomal function due to its ability to inhibit translation in all three domains of life: bacteria, archaea, and eukarya. mdpi.comnih.gov It targets the small ribosomal subunit, with chemical footprinting studies on E. coli ribosomes revealing that pactamycin protects specific residues, namely G-693 and C-795 in the 16S rRNA. nih.gov These sites are located in a critical functional region of the 30S subunit involved in forming the initiation complex. nih.gov Further studies using affinity labeling with a photoreactive version of pactamycin on rat liver 40S ribosomal subunits identified protein S25 as being in close proximity to the binding site. nih.gov

As a close structural analog and direct biosynthetic precursor to pactamycin, this compound presents a valuable tool for comparative studies. By comparing how this compound and pactamycin interact with the ribosome, researchers can dissect the specific roles of the C7 hydroxyl group in ribosomal binding and translation inhibition. Such studies can provide higher-resolution insights into the structure-activity relationships within the pactamycin binding pocket, clarifying how subtle modifications on the aminocyclitol core influence interactions with ribosomal RNA and proteins. This makes this compound a refined molecular probe for exploring the dynamic process of translation.

Potential as a Lead Compound for Rational Design of New Biological Tools

Despite its potent antitumor and antimicrobial activities, the clinical development of pactamycin has been impeded by its broad-spectrum cytotoxicity. nih.govnih.gov This high toxicity, however, makes its derivatives, including this compound, attractive starting points, or "lead compounds," for the rational design of new biological tools and therapeutic agents with improved selectivity. smolecule.com The goal is to modify the core structure to reduce toxicity against mammalian cells while retaining or enhancing activity against specific targets, such as drug-resistant malaria parasites or cancer cells. nih.govnih.gov

Recent successes in creating pactamycin analogs have demonstrated the feasibility of this approach. For instance, chemical modification by attaching basic amino acids like lysine (B10760008) and ornithine to the pactamycin core has resulted in new compounds with retained antimicrobial activity but significantly reduced toxicity. mdpi.com Similarly, biosynthetically engineered analogs have been produced that are 10 to 30 times less toxic to mammalian cells while showing potent antimalarial activity. nih.gov These findings underscore the potential of this compound as a versatile scaffold. Its structure can be systematically modified using principles of rational drug design to develop new molecules with finely tuned biological activities, potentially leading to novel therapeutics with better safety profiles. researchgate.net

| Compound/Analog | Key Modification | Improvement | Reference |

| Lysine-pactamycin conjugate | Chemical attachment of lysine | Retained antimicrobial activity, reduced toxicity | mdpi.com |

| Ornithine-pactamycin conjugate | Chemical attachment of ornithine | Retained antimicrobial activity, reduced toxicity | mdpi.com |

| TM-025 / TM-026 | Biosynthetic engineering (gene knockout) | Potent antimalarial activity, 10-30x less toxic | nih.gov |

| Fluorinated TM-025 / TM-026 | Mutasynthesis | Maintained antimalarial activity and selectivity | nih.gov |

Advancements in Biosynthetic Engineering for Analog Diversity

The generation of novel this compound analogs is greatly advanced by our understanding of its biosynthesis in the producing organism, Streptomyces pactum. smolecule.com The identification of the pactamycin biosynthetic gene cluster has paved the way for genetic manipulation to create a diverse library of new compounds. researchgate.netnih.gov Biosynthetic engineering strategies offer a powerful alternative to complex chemical synthesis for modifying the pactamycin structure. nih.gov

Several key approaches have proven successful:

Gene Inactivation: The targeted knockout of specific genes in the biosynthetic pathway can lead to the accumulation of new intermediates or the production of altered final products. For example, inactivating the ptmQ gene, which codes for a polyketide synthase responsible for producing the 6-methylsalicylic acid (6-MSA) moiety, resulted in the creation of de-6-MSA-pactamycin. researchgate.netnih.gov

Mutasynthesis: This technique involves knocking out a gene responsible for producing a specific precursor and then supplying chemically synthesized analogs of that precursor in the culture medium. This has been used to generate fluorinated versions of pactamycin analogs, which maintain excellent antimalarial activity. nih.gov

Exploiting Enzyme Promiscuity: Some of the tailoring enzymes involved in pactamycin biosynthesis are not strictly specific to one substrate. nih.govoregonstate.edu This promiscuity can be harnessed to accept modified substrates, leading to new derivatives. For instance, the enzyme PtmR, which attaches the 6-MSA moiety, can recognize a variety of synthetic acyl-N-acetylcysteamines, enabling the creation of a suite of new pactamycin analogs. oregonstate.edu

These genetic and chemoenzymatic strategies allow for the systematic modification of the this compound scaffold, providing a robust platform for generating analog diversity and exploring structure-activity relationships. researchgate.net

| Engineering Strategy | Target/Method | Resulting Analog(s) | Reference |

| Gene Inactivation | Knockout of ptmQ (PKS gene) | de-6-MSA-pactamycin | researchgate.netnih.gov |

| Gene Inactivation | Knockout of ptmH (methyltransferase gene) | TM-025 and TM-026 | nih.gov |

| Mutasynthesis | ΔptmT/H mutant fed with fluorinated precursors | Fluorinated TM-025 and TM-026 | nih.gov |

| Chemoenzymatic Synthesis | Use of promiscuous enzyme PtmR with synthetic substrates | Diverse pactamycin derivatives | oregonstate.edu |

Elucidation of Remaining Uncharacterized Biosynthetic Steps and Enzymes

While significant progress has been made in mapping the pactamycin biosynthetic pathway, several steps and the enzymes that catalyze them remain uncharacterized. A complete understanding of the entire enzymatic assembly line is crucial for maximizing the potential of biosynthetic engineering.

Key areas of ongoing investigation include:

The Role of PtmC: The radical SAM enzyme PtmC is known to be essential for pactamycin biosynthesis, as its inactivation halts production entirely. researchgate.net However, its precise substrate and catalytic function are still unknown, hindering a full understanding of the early steps in the formation of the aminocyclopentitol core. researchgate.net

Post-Glycosylation Modifications: It is known that the aminocyclopentitol core is derived from N-acetyl-D-glucosamine, which is attached to a polyketide intermediate while it is bound to an acyl carrier protein (ACP). nih.gov A series of complex enzymatic modifications occur to this sugar moiety after it is attached but before it is released from the ACP. nih.gov The exact sequence of these tailoring reactions and the specific enzymes responsible for each step (e.g., deacetylation, methylation, oxidation) are still being fully elucidated. oregonstate.edu

Formation of 3-Aminoacetophenone (3AAP): The 3AAP moiety is derived from 3-aminobenzoic acid (3ABA). nih.gov Evidence suggests that free 3AAP is not an intermediate; instead, the conversion happens while the precursor is tethered to an ACP. The precise enzymatic steps that convert the 3ABA-derived intermediate into the final 3AAP moiety are a focus of current research. nih.gov

Characterizing these unknown enzymes and reaction steps will provide new targets for genetic manipulation, potentially allowing for the creation of analogs with modifications that are currently inaccessible.

Investigation of Broader Cellular Targets and Pathways

The primary and most well-documented cellular target of the pactamycin family is the ribosome, leading to the inhibition of protein synthesis. nih.govmdpi.com However, recent research on biosynthetically engineered analogs of this compound suggests that these compounds may affect broader cellular pathways beyond general translation inhibition.

Studies on the analogs TM-025 and TM-026 revealed a novel mechanism of action against human head and neck cancer cells. sciencedaily.compharmaceutical-journal.com Instead of inducing apoptosis (programmed cell death), which is a common outcome of potent protein synthesis inhibitors, these analogs caused the cancer cells to stop proliferating and enter a state of senescence, or cellular aging. sciencedaily.compharmaceutical-journal.com This effect was found to be partially dependent on the tumor suppressor protein p53 and involved cell-cycle arrest at the S-phase. pharmaceutical-journal.com

This discovery is significant as it indicates that specific structural modifications to the this compound scaffold can shift the compound's biological activity from broad cytotoxicity to a more targeted modulation of cell cycle and tumor suppression pathways. Future research is warranted to investigate whether this compound or its other derivatives interact with other cellular components, potentially uncovering new mechanisms of action and expanding the therapeutic possibilities for this class of molecules.

Q & A

Basic: What is the biosynthetic pathway of 7-Deoxypactamycin in Streptomyces species, and what key enzymatic steps are involved?

Answer:

The biosynthesis of this compound, a polyketide-derived metabolite, involves gene clusters (e.g., ptm genes) in Streptomyces species. Key steps include:

- Modular polyketide synthase (PKS) assembly : Initiation by loading acetyl-CoA units, followed by elongation and cyclization.

- Post-PKS modifications : Hydroxylation, methylation, and glycosylation mediated by tailoring enzymes (e.g., cytochrome P450s, methyltransferases).

- Regulatory genes : ptmF and ptmE are essential transcriptional regulators; their inactivation abolishes production of this compound and analogs like pactamycate .

Methodological validation : Gene knockout mutants (confirmed via PCR and sequencing) combined with HPLC and LC-MS metabolic profiling are used to verify biosynthetic steps .

Basic: What analytical techniques are recommended for characterizing this compound and its analogs?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Separates analogs based on polarity; retention times help identify structural differences.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides molecular weight and fragmentation patterns for structural elucidation.

- Nuclear Magnetic Resonance (NMR) : 1D/2D NMR (e.g., H, C, COSY, HSQC) resolves stereochemistry and functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas.

Best practices : Cross-reference spectral data with published libraries and validate purity via ≥95% HPLC peak area .

Advanced: How can researchers experimentally validate the role of specific genes (e.g., ptmF or ptmE) in this compound biosynthesis?

Answer:

- Gene knockout strategies : Use CRISPR/Cas9 or homologous recombination to delete target genes. Confirm mutants via PCR amplification and sequencing .

- Metabolic profiling : Compare metabolite production in wild-type vs. mutant strains using HPLC and LC-MS. Absence of this compound in mutants indicates gene necessity .

- Complementation assays : Reintroduce the gene into mutants to restore production, confirming its functional role.

Advanced: What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Answer:

- Bioavailability assessment : Evaluate compound stability in physiological conditions (e.g., plasma protein binding, metabolic degradation) using LC-MS pharmacokinetic studies.

- Model organism selection : Use genetically engineered models (e.g., immunocompromised mice) to mimic human pathophysiology.

- Mechanistic studies : Combine transcriptomics/proteomics to identify off-target effects or compensatory pathways in in vivo settings .

- Dose optimization : Conduct dose-response experiments to align in vitro IC values with in vivo efficacy .

Advanced: What experimental approaches optimize the yield of this compound in microbial fermentation?

Answer:

- Media optimization : Test carbon/nitrogen sources (e.g., glycerol, ammonium sulfate) and trace elements (e.g., Fe) in shake-flask experiments.

- Genetic engineering : Overexpress regulatory genes (e.g., ptmF) or rate-limiting enzymes in the PKS pathway.

- Fed-batch fermentation : Maintain nutrient supply and oxygen levels to prolong production phase.

- Precursor feeding : Supplement with acetyl-CoA precursors (e.g., sodium acetate) to enhance polyketide backbone synthesis .

Basic: What structural features of this compound contribute to its bioactivity?

Answer:

- Core scaffold : A highly oxidized cyclohexenone ring critical for ribosomal targeting and antibacterial activity.

- Sugar moieties : Methylated deoxysugars enhance membrane permeability.

- Side-chain modifications : Hydroxyl groups influence binding affinity to biological targets.

Validation : Structure-activity relationship (SAR) studies via chemical derivatization and bioassays .

Advanced: How to design studies investigating the mechanism of action of this compound?

Answer:

- Omics approaches : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated cells.

- Ribosomal profiling : Use cryo-EM or X-ray crystallography to visualize compound-ribosome interactions.

- CRISPR-Cas9 screens : Identify genetic suppressors/resistors to pinpoint target pathways.

- Biochemical assays : Measure inhibition of translation elongation using cell-free systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.